molecular formula C17H11ClN2O3 B5811311 4-chloro-N-1-naphthyl-2-nitrobenzamide

4-chloro-N-1-naphthyl-2-nitrobenzamide

Cat. No.: B5811311
M. Wt: 326.7 g/mol
InChI Key: HHIJFKWTUNKUKP-UHFFFAOYSA-N
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Description

4-Chloro-N-1-naphthyl-2-nitrobenzamide is a nitro-substituted benzamide derivative featuring a 1-naphthylamine moiety attached to a benzamide core substituted with chlorine (at position 4) and a nitro group (at position 2). This compound belongs to a class of bioactive amides known for their structural versatility, which influences electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-chloro-N-naphthalen-1-yl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-8-9-14(16(10-12)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIJFKWTUNKUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-chloro-N-1-naphthyl-2-nitrobenzamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, highlighting its role as a candidate for further development in cancer therapeutics. The mechanism of action appears to involve the modulation of specific enzymes and receptors involved in cell proliferation and survival .

Enzyme Interaction Studies

This compound interacts with various biological targets, including enzymes and receptors. These interactions often result in the inhibition or modulation of enzymatic activity, which is crucial for understanding its pharmacodynamics.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of multiple bacterial strains
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionModulates activity of key enzymes involved in cellular processes

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various pathogenic bacteria. Results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study supports the compound's potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro and chloro groups in this compound enhance electrophilicity compared to methoxy-containing analogs (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide) .
  • Heterocyclic integration : Thiazole-containing analogs (e.g., ) introduce sulfur-based polarity and hydrogen-bonding capacity, absent in the target compound.

Physicochemical and Spectral Properties

Property This compound (Inferred) N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Chloro-N-(2-methoxyphenyl)benzamide
UV-Vis Absorption λmax ~300–350 nm (nitro → π→π* transitions) λmax = 265 nm (aromatic π→π*) Not reported
Fluorescence Moderate (naphthyl enhances emission) Not studied Weak (methoxy reduces conjugation)
Solubility Low in polar solvents (hydrophobic naphthyl) Moderate in DMSO Low in water, high in chloroform
Thermal Stability High (rigid naphthyl + nitro groups) Moderate (flexible phenethyl chain) Decomposes at ~200°C

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-1-naphthyl-2-nitrobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via amide coupling between 1-naphthylamine and 4-chloro-2-nitrobenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions such as hydrolysis of the acyl chloride. Post-reaction purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient . Optimization focuses on controlling stoichiometry, solvent polarity, and temperature to maximize yield (>75%) and purity (>95% by HPLC).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the amide bond formation (δ ~8.0–8.5 ppm for aromatic protons adjacent to nitro groups) and naphthyl substitution patterns.
  • Mass Spectrometry (ESI-MS) : To verify the molecular ion peak ([M+H]+) at m/z 341.4.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (typically >200°C).
  • HPLC Purity Checks : After storage in dark/ambient conditions for 1–6 months.
  • Light Sensitivity Tests : Exposure to UV/visible light to detect photodegradation byproducts .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the compound’s solid-state structure?

Discrepancies in X-ray diffraction data (e.g., bond-length variations >0.05 Å) may arise from crystal packing effects or twinning. Use SHELXL for refinement with high-resolution data (≤1.0 Å) and apply twin-law corrections (e.g., BASF parameter refinement). Validate results against simulated powder XRD patterns to confirm phase purity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Common byproducts include hydrolyzed carboxylic acids (from acyl chloride degradation) and dimeric species. Strategies:

  • Low-Temperature Additions : Slow addition of acyl chloride to prevent localized heating.
  • Inert Atmosphere : Use nitrogen/argon to suppress oxidation.
  • Catalytic DMAP : Reduces reaction time, minimizing side reactions. Post-synthetic quenching with cold HCl removes unreacted starting materials .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of nitro and chloro groups on the benzamide ring. Fukui indices identify electrophilic sites (C-2 nitro group adjacent to Cl), guiding predictions for regioselective reactions (e.g., SNAr at C-4 chloro position) .

Q. What experimental approaches validate the compound’s interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Docking : Compare predicted binding poses (AutoDock Vina) with mutagenesis data to identify critical residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Variability in IC50 values (e.g., 10–50 µM for enzyme inhibition) may stem from assay conditions (pH, ionic strength) or impurity profiles. Recommendations:

  • Standardize assays using reference inhibitors (e.g., staurosporine for kinases).
  • Validate compound purity via orthogonal methods (HPLC + LC-MS).
  • Replicate studies in ≥3 independent labs to confirm reproducibility .

Q. What structural features explain conflicting solubility profiles in polar vs. nonpolar solvents?

The nitro group enhances polarity, but the naphthyl moiety introduces hydrophobicity. Solubility trends:

  • Polar Solvents (DMF, DMSO) : ~20 mg/mL (hydrogen bonding with nitro/amide groups).
  • Nonpolar Solvents (Hexane) : <1 mg/mL. Molecular dynamics simulations (MD) can model solvent interaction energies to rationalize experimental data .

Methodological Resources

Q. Which databases or tools are recommended for structural and spectral comparisons?

  • PubChem : For NMR/MS spectral data (CID: [insert CID]).
  • Cambridge Structural Database (CSD) : Reference crystal structures (e.g., CCDC entry [insert]).
  • NIST Chemistry WebBook : Validate IR/UV-Vis spectra .

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